molecular formula C19H17FN2O3 B2451218 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006479-94-2

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2451218
CAS No.: 1006479-94-2
M. Wt: 340.354
InChI Key: OEHUYSSVTGORJE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensor Development

  • The compound has been utilized in the synthesis of photophysical and physicochemical compounds for detecting metal ions, specifically Fe3+. It demonstrates positive solvatochromism and can be used as a fluorescent chemosensor based on fluorometric detection (Khan, 2020).

Molecular Docking and Optical Properties

  • Research has focused on its molecular structure, vibrational frequencies, and optical properties. Molecular docking studies suggest potential applications in phosphodiesterase inhibitory activity (Mary et al., 2015).

Synthesis of Nitrogen Heterocycles

  • The compound has been used in the synthesis of nitrogen heterocycles, such as 1H-pyrazolo[3,4-b]quinolines, which are important for organic light-emitting diodes. This synthesis approach offers high selectivity and yields (Szlachcic et al., 2017).

Synthesis of Aza- and Diazaphenanthrene Derivatives

  • It has been used in the condensation with various amines and CH-acids to create new derivatives of benzoquinoline and other compounds, showcasing its versatility in chemical synthesis (Kozlov & Gusak, 2007).

Synthesis of Pyrazole Chalcones

  • Research includes the synthesis of pyrazole chalcones for potential anti-inflammatory, antioxidant, and antimicrobial applications. This highlights the compound's utility in medicinal chemistry (Bandgar et al., 2009).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-8-7-13(9-18(17)25-2)19-15(12-23)11-22(21-19)10-14-5-3-4-6-16(14)20/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUYSSVTGORJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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